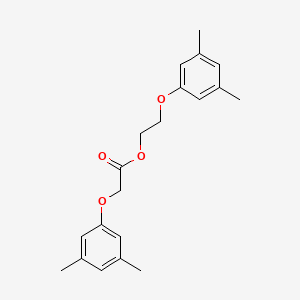

Xylyloxyacetate 2-(xylyloxy)ethyl ester

Description

Xylyloxyacetate 2-(xylyloxy)ethyl ester is a synthetic ester featuring two aromatic xylyloxy (3,5-dimethylphenoxy) groups. Its structure comprises a central acetate group esterified with a 2-(xylyloxy)ethanol moiety. The xylyloxy groups confer aromaticity and steric bulk, likely influencing its solubility, thermal stability, and sensory properties compared to aliphatic or cycloaliphatic esters .

Properties

CAS No. |

63904-86-9 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(3,5-dimethylphenoxy)ethyl 2-(3,5-dimethylphenoxy)acetate |

InChI |

InChI=1S/C20H24O4/c1-14-7-15(2)10-18(9-14)22-5-6-23-20(21)13-24-19-11-16(3)8-17(4)12-19/h7-12H,5-6,13H2,1-4H3 |

InChI Key |

MKBODKOSQWXBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC(=O)COC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylyloxyacetate 2-(xylyloxy)ethyl ester can be synthesized through the esterification of xylyloxyacetic acid with 2-(xylyloxy)ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the ester product is continuously removed. This approach increases the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Xylyloxyacetate 2-(xylyloxy)ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used to facilitate the transesterification reaction.

Major Products Formed

Hydrolysis: Xylyloxyacetic acid and 2-(xylyloxy)ethanol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Xylyloxyacetate 2-(xylyloxy)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of xylyloxyacetate 2-(xylyloxy)ethyl ester involves its interaction with specific molecular targets and pathways:

Ester Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of the corresponding carboxylic acid and alcohol.

Reduction: The ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.

Transesterification: The alkoxy group of the ester is exchanged with another alcohol, facilitated by a catalyst.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Xylyloxyacetate 2-(xylyloxy)ethyl ester and structurally related esters:

*Hypothetical data inferred from structural analogs.

Key Research Findings

Aromatic vs. Aliphatic Esters: Xylyloxyacetate derivatives exhibit enhanced thermal stability and lower volatility compared to aliphatic esters like 2-ethoxyethyl acetate, making them suitable for high-temperature applications . The aromatic xylyloxy groups may contribute to unique olfactory profiles, differentiating them from cyclohexyloxy analogs (e.g., allyl cyclohexyloxyacetate’s floral/herbal notes) .

Synthetic Pathways: Allyl cyclohexyloxyacetate is synthesized via etherification of cyclohexanol with allyl chloroacetate . A similar route using xylyl alcohol (3,5-dimethylphenol) and chloroacetic acid derivatives is plausible for the target compound.

Applications :

- Fragrance Industry : Xylyloxyacetate derivatives are inferred to serve as fixatives due to their low volatility, analogous to cyclohexyloxy esters .

- Polymers : Bulky aromatic esters like the target compound may act as plasticizers or stabilizers in polymers, contrasting with 2-ethylhexyl acetate’s role as a solvent .

Critical Analysis of Evidence

- Gaps in Data : Direct information on this compound is absent in the evidence. Properties are inferred from analogs like 2-(3,5-xylyloxy)benzaldehyde (CAS 320423-51-6, C₁₅H₁₄O₂), which shares the xylyloxy motif .

- Safety and Toxicity : While methyl 2-hydroxyacetate (CAS 96-35-5) requires stringent handling due to respiratory hazards , the aromatic nature of the target compound may reduce acute toxicity but necessitate evaluation for chronic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.